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Compound of Interest

(S)-3-Hydroxy-11Z-Octadecenoyl-
CoA

cat. No.: B15598058

Compound Name:

An In-depth Technical Guide to (S)-3-Hydroxy-
11Z-Octadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a crucial intermediate in the mitochondrial -
oxidation of unsaturated fatty acids. This technical guide provides a comprehensive overview of
its physicochemical properties, a detailed plausible synthesis protocol, its established role in
fatty acid metabolism, and explores its potential as a signaling molecule. This document is
intended to serve as a valuable resource for researchers in lipidomics, metabolic diseases, and
drug discovery.

Physicochemical Properties

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a complex molecule comprising a C18
monounsaturated fatty acyl chain with a hydroxyl group at the C-3 position and a cis double
bond between C-11 and C-12, linked to a coenzyme A moiety.
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Property Value Source
Molecular Formula C39H68N7018P3S

Molecular Weight 1047.98 g/mol

Exact Mass ~1047.36 Da

Synthesis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA:
A Plausible Chemoenzymatic Protocol

A specific, detailed synthesis protocol for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA is not readily
available in the literature. However, based on established methods for the synthesis of similar
long-chain 3-hydroxyacyl-CoA esters, a plausible chemoenzymatic approach is outlined below.
This protocol involves the chemical synthesis of the (S)-3-hydroxy-11Z-octadecenoic acid
precursor followed by its enzymatic conversion to the corresponding CoA thioester.

Stereoselective Synthesis of (S)-3-Hydroxy-11Z-
octadecenoic Acid

This multi-step chemical synthesis aims to produce the fatty acid backbone with the correct
stereochemistry at the hydroxyl group and the cis configuration of the double bond.

Materials:

Commercially available starting materials for the synthesis of the C1-C10 and C11-C18
fragments.

Reagents for Wittig reaction or other stereoselective olefination methods.

Chiral reducing agents (e.g., Corey-Bakshi-Shibata catalyst) for stereoselective ketone
reduction.

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b15598058?utm_src=pdf-body
https://www.benchchem.com/product/b15598058?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Synthesis of the C1-C10 Aldehyde Fragment: Prepare a 10-carbon aldehyde with a
protected carboxylic acid at the C1 position.

Synthesis of the C11-C18 Ylide Fragment: Prepare a phosphonium ylide from an 8-carbon
alkyl halide corresponding to the C11-C18 portion of the target molecule.

Wittig Reaction: React the C1-C10 aldehyde with the C11-C18 ylide under conditions that
favor the formation of a Z (cis) double bond. This will yield a C18 fatty acid precursor with the
desired 11Z double bond and a protected carboxylic acid.

Deprotection and Oxidation: Deprotect the carboxylic acid and then introduce a ketone at the
C-3 position through selective oxidation.

Stereoselective Reduction: Employ a stereoselective reducing agent, such as the Corey-
Bakshi-Shibata (CBS) catalyst, to reduce the C-3 ketone to the corresponding (S)-alcohol.
This step is critical for establishing the correct stereochemistry.

Purification: Purify the final product, (S)-3-hydroxy-11Z-octadecenoic acid, using column
chromatography.

Enzymatic Conversion to (S)-3-Hydroxy-11Z-
Octadecenoyl-CoA

This step utilizes an acyl-CoA synthetase to attach the coenzyme A moiety to the synthesized

fatty acid.

Materials:

(S)-3-hydroxy-11Z-octadecenoic acid (from step 2.1)
Coenzyme A (CoA)

Acyl-CoA synthetase (e.g., from Pseudomonas species, which has broad substrate
specificity)

ATP
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e MgCI2

» Buffer solution (e.g., Tris-HCI, pH 7.5)
» Reaction vessel and incubator
Methodology:

e Reaction Setup: In a reaction vessel, combine the buffer, (S)-3-hydroxy-11Z-octadecenoic
acid, CoA, ATP, and MgCI2.

e Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.

e Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically
25-37°C) for several hours.

e Monitoring: Monitor the progress of the reaction by techniques such as HPLC to observe the
formation of the product.

o Purification: Purify the (S)-3-Hydroxy-11Z-Octadecenoyl-CoA product using reverse-phase
HPLC.

Biological Role and Signaling Pathways
Intermediate in Fatty Acid B-Oxidation

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a key intermediate in the mitochondrial -oxidation
of monounsaturated fatty acids like oleic acid. The pathway involves a series of enzymatic
reactions that shorten the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA,
NADH, and FADH2.
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Caption: Mitochondrial B-oxidation of 11Z-Octadecenoyl-CoA.
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Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme that metabolizes (S)-3-
Hydroxy-11Z-Octadecenoyl-CoA, can be measured spectrophotometrically.

Principle: The oxidation of the 3-hydroxyacyl-CoA to the 3-ketoacyl-CoA is coupled to the
reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of
NADH is monitored over time.

Materials:

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA (substrate)

NAD+

Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate

Buffer solution (e.g., Tris-HCI, pH 8.0)

Spectrophotometer capable of reading at 340 nm

Methodology:

e Reaction Mixture: Prepare a reaction mixture containing the buffer and NAD+.

o Substrate Addition: Add a known concentration of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA.
o Enzyme Addition: Initiate the reaction by adding the enzyme source.

o Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant
temperature.

e Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the
molar extinction coefficient of NADH (6220 M—1cm™1).

Potential Role in Cellular Signaling

While direct evidence is limited, the structural features of (S)-3-Hydroxy-11Z-Octadecenoyl-
CoA suggest its potential involvement in cellular signaling, particularly through the activation of
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nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARS): Fatty acids and their CoA derivatives
are known natural ligands for PPARSs, a family of nuclear receptors that regulate gene
expression involved in lipid metabolism and inflammation. Hydroxy fatty acids have been
shown to activate PPARs. It is plausible that (S)-3-Hydroxy-11Z-Octadecenoyl-CoA, or its
corresponding free fatty acid, could act as a ligand for PPAR isoforms (PPARa, PPARJ,
PPARY), thereby influencing the transcription of genes related to energy homeostasis.

Cytoplasm Nucleus
(S)-3-Hydroxy-11Z- PPAR Heterodimerization RXR Binding @_» T e
Octadecenoyl-CoA

Click to download full resolution via product page

Caption: Putative PPAR activation by (S)-3-Hydroxy-11Z-Octadecenoyl-CoA.

Conclusion

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a significant metabolite in fatty acid oxidation. While
its primary role is well-established, its potential as a signaling molecule warrants further
investigation. The provided synthesis protocol offers a viable route for obtaining this compound
for research purposes, which will be crucial in elucidating its specific interactions with nuclear
receptors and its broader physiological functions. A deeper understanding of this molecule
could open new avenues for therapeutic interventions in metabolic disorders.

¢ To cite this document: BenchChem. [(S)-3-Hydroxy-11Z-Octadecenoyl-CoA molecular
formula and exact mass]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598058#s-3-hydroxy-11z-octadecenoyl-coa-
molecular-formula-and-exact-mass]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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